molecular formula C8H15N3 B12101256 1-(Butan-2-YL)-4-methyl-1H-pyrazol-3-amine

1-(Butan-2-YL)-4-methyl-1H-pyrazol-3-amine

Cat. No.: B12101256
M. Wt: 153.22 g/mol
InChI Key: BJWOSLCRUIBSBG-UHFFFAOYSA-N
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Description

1-(Butan-2-YL)-4-methyl-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a butan-2-yl group and a methyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Butan-2-YL)-4-methyl-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-1H-pyrazole with butan-2-ylamine under appropriate conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(Butan-2-YL)-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

1-(Butan-2-YL)-4-methyl-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anti-inflammatory properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(Butan-2-YL)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Butan-2-YL)-4-methyl-1H-pyrazole
  • 1-(Butan-2-YL)-3-methyl-1H-pyrazol-4-amine
  • 1-(Butan-2-YL)-4-methyl-1H-pyrazol-5-amine

Uniqueness

1-(Butan-2-YL)-4-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring. This unique structure may confer distinct chemical and biological properties compared to other similar compounds, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

1-butan-2-yl-4-methylpyrazol-3-amine

InChI

InChI=1S/C8H15N3/c1-4-7(3)11-5-6(2)8(9)10-11/h5,7H,4H2,1-3H3,(H2,9,10)

InChI Key

BJWOSLCRUIBSBG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C=C(C(=N1)N)C

Origin of Product

United States

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